molecular formula C23H19NOSe B14304016 3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole] CAS No. 114263-85-3

3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]

Cat. No.: B14304016
CAS No.: 114263-85-3
M. Wt: 404.4 g/mol
InChI Key: RDBQXTPQOFDEIP-UHFFFAOYSA-N
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Description

3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene moiety and an oxaselenazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] typically involves the formation of the spiro linkage through a series of organic reactions. One common method involves the dehydrative coupling of (hetero)biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds under mild conditions and yields the desired spiro compound in good to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer to the emissive dopant molecules. This results in high external quantum efficiency and low efficiency roll-off .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3’-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5’-[1,4,2]oxaselenazole] offers unique advantages such as enhanced stability and specific electronic properties that make it particularly suitable for use in high-performance optoelectronic devices. Its unique structure allows for better hole transport capability and superior charge recombination efficiency, leading to improved device performance .

Properties

CAS No.

114263-85-3

Molecular Formula

C23H19NOSe

Molecular Weight

404.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)spiro[1,4,2-oxaselenazole-5,9'-fluorene]

InChI

InChI=1S/C23H19NOSe/c1-14-12-15(2)21(16(3)13-14)22-24-25-23(26-22)19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-13H,1-3H3

InChI Key

RDBQXTPQOFDEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3([Se]2)C4=CC=CC=C4C5=CC=CC=C35)C

Origin of Product

United States

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